molecular formula C11H15NO2S B15259291 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15259291
M. Wt: 225.31 g/mol
InChI Key: MGHRVYASZSCWKM-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and pyrrolidine rings endows it with unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and pyrrolidine-substituted molecules. For example:

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine substitution but shares the thiophene ring and aldehyde group.

    4-Hydroxy-3,3-dimethylpyrrolidine: Lacks the thiophene ring but shares the pyrrolidine structure and hydroxy group.

The uniqueness of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde lies in the combination of both the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(2)7-12(4-10(11)14)8-3-9(5-13)15-6-8/h3,5-6,10,14H,4,7H2,1-2H3

InChI Key

MGHRVYASZSCWKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1O)C2=CSC(=C2)C=O)C

Origin of Product

United States

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